![molecular formula C15H23BO3 B14124041 2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14124041.png)
2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a phenylboronic ester derivative. This compound is known for its unique chemical structure, which includes a boron atom within a dioxaborolane ring. It has gained attention in various fields of scientific research due to its versatile applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenyl ethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic ester to boranes or borohydrides.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Boranes, borohydrides
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which 2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting specific biomolecules. The boron atom in the dioxaborolane ring can also participate in electron transfer reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- Ethyl 2-(4-methoxyphenyl)-4-p-tolylthiazole-5-carboxylate
Uniqueness
Compared to similar compounds, 2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature enhances its reactivity and makes it particularly suitable for certain types of chemical reactions, such as Suzuki-Miyaura coupling. Additionally, the compound’s stability and ease of handling make it a valuable reagent in both research and industrial applications.
Properties
Molecular Formula |
C15H23BO3 |
|---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-6-8-13(17-5)9-7-12/h6-9H,10-11H2,1-5H3 |
InChI Key |
GPHHQYWHKLRRKW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123960.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14123961.png)
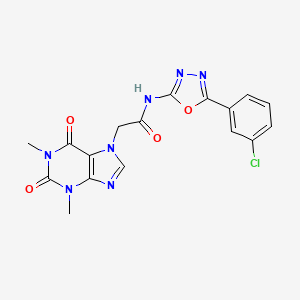
![4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14123965.png)
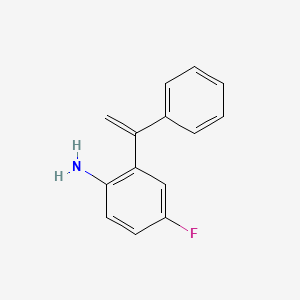
![2-(Dibenzo[b,d]furan-3-yl)acetic acid](/img/structure/B14123976.png)
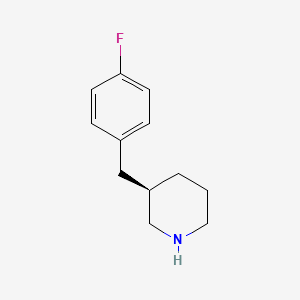
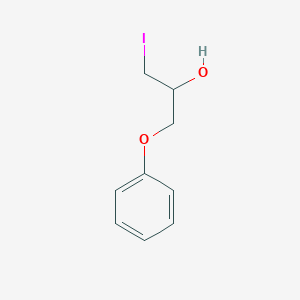
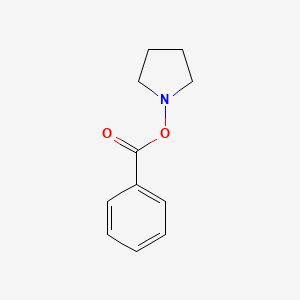
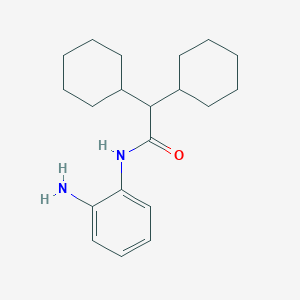

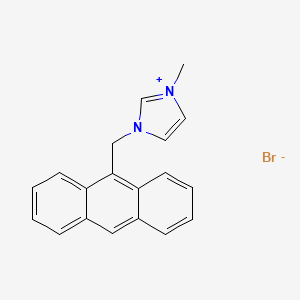
![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
